Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride
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Overview
Description
Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has a wide range of applications in various fields, including medicine, agriculture, and industry.
Scientific Research Applications
Organic Synthesis and Heterocyclic Compound Design
Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride serves as a precursor in the synthesis of various heterocyclic compounds. For instance, Roberts, Landor, and Bolessa (1994) described the synthesis of 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines from ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles, respectively, highlighting the role of similar structures in generating biologically relevant heterocycles (Roberts, Landor, & Bolessa, 1994).
Phototransformation Studies
Research on Chlorimuron-ethyl, a compound sharing structural similarities, indicates its stability in water at varying pH levels and its rapid photodegradation in aqueous solutions. This study by Choudhury and Dureja (1996) suggests potential environmental and photostability considerations for this compound and related compounds (Choudhury & Dureja, 1996).
Potential Biological Activities
Solodukhin et al. (2004) synthesized phenoxydifluoromethyl substituted nitrogen heterocycles, including 6-hydroxypyrimidine and pyrazolo[3,4-b]pyridine derivatives, demonstrating the versatility of pyrimidine derivatives (like this compound) in designing compounds with potential biological activities (Solodukhin et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminopyrimidine derivatives, have been reported to exhibit antitrypanosomal and antiplasmodial activities . These compounds interact with the causative organisms of sleeping sickness and malaria, namely Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .
Mode of Action
It is known that 2-aminopyrimidine derivatives can interfere with the life cycle of the target organisms, leading to their death . More research is needed to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
It is likely that the compound interferes with essential metabolic processes in the target organisms, disrupting their normal functioning and leading to their death .
Result of Action
Based on its reported antitrypanosomal and antiplasmodial activities , it can be inferred that the compound leads to the death of the target organisms, thereby alleviating the symptoms of the diseases they cause.
properties
IUPAC Name |
ethyl 4-[(4-amino-6-methylpyrimidin-2-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2.ClH/c1-3-20-13(19)10-4-6-11(7-5-10)17-14-16-9(2)8-12(15)18-14;/h4-8H,3H2,1-2H3,(H3,15,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEDDYDONGJLHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=CC(=N2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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